1-Propylpiperidin-3-amine
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Overview
Description
1-Propylpiperidin-3-amine is a synthetic compound that belongs to the piperidine class of chemicals. It is characterized by a piperidine ring substituted with a propyl group at the nitrogen atom and an amine group at the third carbon atom. This compound has a molecular formula of C8H18N2 and a molecular weight of 142.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylpiperidin-3-amine can be synthesized through various methods. One common approach involves the reductive amination of 3-piperidone with propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Propylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-Propylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propylpiperidin-3-amine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing signaling pathways such as the G-protein coupled receptor (GPCR) pathways. The compound’s effects are mediated through binding to these receptors, leading to downstream cellular responses .
Comparison with Similar Compounds
1-Propylpiperidin-3-amine can be compared with other piperidine derivatives such as:
Piperidine: A simple piperidine ring without additional substituents.
N-Methylpiperidine: A piperidine ring with a methyl group at the nitrogen atom.
1-Butylpiperidin-3-amine: A similar compound with a butyl group instead of a propyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the nitrogen atom and amine group at the third carbon atom make it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
1-propylpiperidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-5-10-6-3-4-8(9)7-10/h8H,2-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTMBWZGZFPDLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594097 |
Source
|
Record name | 1-Propylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51388-02-4 |
Source
|
Record name | 1-Propyl-3-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51388-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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